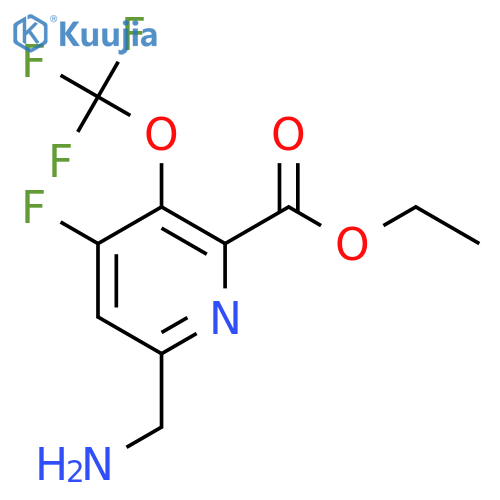

Cas no 1804311-48-5 (Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate)

1804311-48-5 structure

商品名:Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate

CAS番号:1804311-48-5

MF:C10H10F4N2O3

メガワット:282.191616535187

CID:4829666

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate

-

- インチ: 1S/C10H10F4N2O3/c1-2-18-9(17)7-8(19-10(12,13)14)6(11)3-5(4-15)16-7/h3H,2,4,15H2,1H3

- InChIKey: UWMZTGNYBWUFJQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(CN)=NC(C(=O)OCC)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 314

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 74.4

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098548-1g |

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate |

1804311-48-5 | 97% | 1g |

$1,519.80 | 2022-04-02 |

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1804311-48-5 (Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 157047-98-8(Benzomalvin C)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量